![molecular formula C10H5ClO3 B1359781 4-Oxo-4H-1-benzopyran-2-carbonyl chloride CAS No. 5112-47-0](/img/structure/B1359781.png)
4-Oxo-4H-1-benzopyran-2-carbonyl chloride
Overview
Description
4-Oxo-4H-1-benzopyran-2-carbonyl chloride, also known as 2-(Chlorocarbonyl)chromone or 2-Chromonecarbonyl chloride, is a chemical compound with the molecular formula C10H5ClO3 . It has a molecular weight of 208.6 .
Molecular Structure Analysis
The molecular structure of 4-Oxo-4H-1-benzopyran-2-carbonyl chloride is characterized by a benzopyran ring attached to a carbonyl chloride group . The molecule is achiral, meaning it does not have a non-superimposable mirror image .Scientific Research Applications
Chemical Reactivity and Synthesis
- 4-Oxo-4H-1-benzopyran-2-carbonyl chloride demonstrates unique reactivity in chemical synthesis. It forms α-ketophosphonate through the Michaelis-Arbuzov reaction, and further reacts with tertiary phosphites to produce two stereoisomeric products (Kostka & Modranka, 1992).
- It is used to synthesize spiro[benzopyran-2,2′-furan] derivatives, which are identified using spectroscopic methods. These derivatives play a crucial role in the development of compounds with novel structures and potential applications (Brown & Cairns, 1976).
Biological Activity
- 4-Oxo-4H-1-benzopyran-3-carboxaldehyde, a related compound, is significant in biological research due to its range of biological activities, such as anti-mutagenicity and anti-HIV activity. This compound serves as a precursor in synthesizing various heterocyclic systems with potential pharmacological applications (Sepay & Dey, 2014).
Synthetic Methodologies
- The compound is involved in Knoevenagel condensation reactions, indicating its importance in organic synthesis. These reactions are significant for synthesizing diverse organic compounds, highlighting the versatility of 4-Oxo-4H-1-benzopyran-2-carbonyl chloride in chemical synthesis (Hangarge et al., 2002).
Reactivity with Cuprate Reagents
- In reactions with cuprate reagents, 4-Oxo-4H-1-benzopyran-2-carbonyl chloride undergoes efficient 1,4-addition, leading to the synthesis of chroman-4-ones. This reactivity is essential for developing synthetic routes to chroman-4-ones, compounds of interest in various chemical and pharmaceutical applications (Saengchantara & Wallace, 1990).
properties
IUPAC Name |
4-oxochromene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-10(13)9-5-7(12)6-3-1-2-4-8(6)14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEHWELEABAGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199137 | |
Record name | 4-Oxo-4H-1-benzopyran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4H-1-benzopyran-2-carbonyl chloride | |
CAS RN |
5112-47-0 | |
Record name | 4-Oxo-4H-1-benzopyran-2-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5112-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxo-4H-1-benzopyran-2-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005112470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxo-4H-1-benzopyran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-4H-1-benzopyran-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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